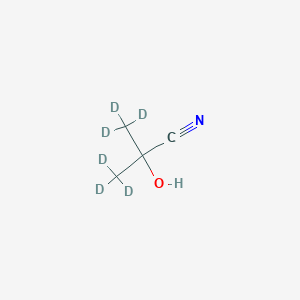![molecular formula C11H11ClN2O B018865 3-(2-chloroéthyl)-2-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 41078-70-0](/img/structure/B18865.png)
3-(2-chloroéthyl)-2-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CEPMPP) is a compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a synthetic compound derived from pyridine and is used in a variety of applications, including as a research tool, a drug, and as a precursor in the synthesis of other compounds. CEPMPP is of particular interest due to its unique properties, which make it a useful tool in scientific research.
Applications De Recherche Scientifique
Agents antibactériens
Une série de nouveaux dérivés d'amine aliphatique/aromatique/hétérocyclique de 3-(2-chloroéthyl)-2-méthyl-6,7,8,9-tétrahydro-4H-pyrido[1,2-a]pyrimidin-4-one ont été synthétisés et caractérisés par RMN 1H, FTIR et analyse élémentaire . Ces composés ont été criblés pour leur activité antibactérienne in vitro contre des souches standard de bactéries Gram-positives (Bacillus Subtilis MTCC 121 et Staphylococcus epidermidis 435) et Gram-négatives (Xanthomonas Campestris 7903 et Pseudomonas aeruginosa MTCC 7908) . Les composés avec une partie hétérocyclique pipérazine substituée ont montré une bonne activité .
Chalcogénation
Une chalcogénation C-3 rapide sans métal de 4H-pyrido[1,2-a]pyrimidin-4-one a été conçue pour synthétiser des dérivés 3-ArS/ArSe orchestrés de manière diversifiée avec des rendements élevés (jusqu'à 95 %) . Cette réaction opérationnellement simple se déroule dans des conditions de réaction douces, peut être exécutée à l'échelle du gramme et met également en évidence une large tolérance aux groupes fonctionnels .
Safety and Hazards
Mécanisme D'action
Target of Action
It has been synthesized and tested for its antibacterial activity , suggesting that its targets could be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
Given its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Biochemical Pathways
Based on its antibacterial activity, it may impact pathways related to bacterial growth and survival .
Result of Action
The result of the action of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the inhibition of bacterial growth . In particular, one derivative of this compound showed two-fold better activity compared to the standard drug Streptomycin sulfate .
Propriétés
IUPAC Name |
3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194041 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-70-0 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure of the pyrido[1,2-a]pyrimidine ring system in 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A1: The planarity of the pyrido[1,2-a]pyrimidine ring system [] suggests potential for this molecule to participate in π-π stacking interactions. These interactions, along with the observed hydrogen bonding, contribute to the overall three-dimensional network within the crystal structure. While the study does not explore biological activity, such structural features can influence how a molecule might interact with biological targets, such as proteins or DNA.
Q2: How do computational chemistry methods contribute to understanding the properties of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A2: The study utilizes both MOPAC AM1 and DFT calculations at the B3-LYP/6–311+G(d,p) level []. These computational methods provide insights into the molecule's electronic structure and geometry. By comparing theoretical calculations with experimental data, researchers can validate their findings and gain a deeper understanding of the molecule's properties, such as its conformation and potential energy landscape.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














